5-(Pyridin-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one
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Overview
Description
5-(Pyridin-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one: is a heterocyclic compound that features a thiadiazine ring fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with chloroacetic acid. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazine derivatives with reduced functional groups.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
5-(Pyridin-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(Pyridin-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones: These compounds share a similar pyridine ring structure and exhibit various biological activities.
1H-Pyrazolo[3,4-b]pyridines: These compounds also contain a fused pyridine ring and are known for their medicinal properties.
Uniqueness
5-(Pyridin-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is unique due to its thiadiazine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
88038-27-1 |
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Molecular Formula |
C8H7N3OS |
Molecular Weight |
193.23 g/mol |
IUPAC Name |
5-pyridin-3-yl-3,6-dihydro-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C8H7N3OS/c12-8-11-10-7(5-13-8)6-2-1-3-9-4-6/h1-4H,5H2,(H,11,12) |
InChI Key |
IOHMYNICZWPUMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC(=O)S1)C2=CN=CC=C2 |
Origin of Product |
United States |
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